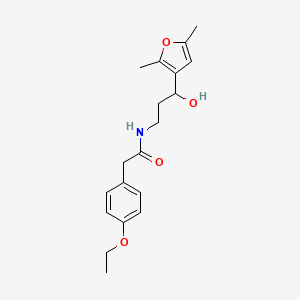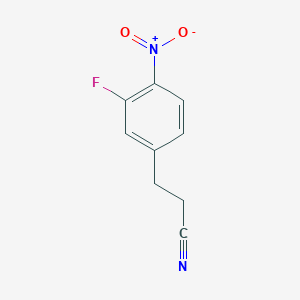
Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C21H19NO. It is a unique chemical that is part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound has been characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods . The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set .
Molecular Structure Analysis
The computed geometrical parameters are compared with experimental data. The experimental FT-IR and FT-Raman spectra of the molecule are obtained in the regions 4000−400 and 4000−50 cm−1 respectively . The detailed vibrational assignments of the molecule are obtained with the support of potential energy distribution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied using several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods . The theoretical NMR (1H and13C) analysis is conducted by the GIAO method for its structural characterization and compared with experimental chemical shifts .
Applications De Recherche Scientifique
Heterocyclic Naphthalimides in Medicinal Applications
Naphthalimide compounds, with their nitrogen-containing aromatic heterocycles and the naphthalene framework, have shown extensive potential in medicinal applications. Their π-deficient large conjugated planar structure allows for interactions with various biological molecules, leading to their investigation as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. Naphthalimide derivatives are also explored as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their broad applicability in understanding biological processes and pharmacological properties (Gong et al., 2016).
Application in Plastic Scintillators
Research on plastic scintillators based on polymethyl methacrylate has evaluated various luminescent dyes, including naphthalene derivatives, for enhancing scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. These findings underscore the potential of naphthalene derivatives in improving the characteristics of plastic scintillators used in radiation detection (Salimgareeva & Kolesov, 2005).
Genotoxic Potential of Naphthalene Derivatives
The genotoxic potential of 1,4-naphthoquinone, a derivative of naphthalene, has been assessed through various assays, revealing that while it does not induce gene mutations in vitro, it demonstrates clastogenic responses. This differentiation between in vitro and in vivo effects, primarily attributed to oxidative stress mechanisms, is crucial for understanding the safety and environmental impact of naphthalene derivatives (Fowler et al., 2018).
Environmental and Health Impacts
The environmental and health impacts of naphthalene and its derivatives have been a subject of critical review, particularly in relation to indoor and outdoor air quality. The ubiquity of naphthalene, classified as a possible human carcinogen, necessitates a comprehensive understanding of its sources, emissions, and exposures to mitigate potential risks (Jia & Batterman, 2010).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various metabolic pathways, such as steroid biosynthesis and abc transporters .
Result of Action
Similar compounds have been found to cause various changes at the cellular level, such as alterations in gene expression .
Propriétés
IUPAC Name |
naphthalen-1-yl-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c23-21(20-12-6-10-17-9-4-5-11-19(17)20)22-14-13-18(15-22)16-7-2-1-3-8-16/h1-12,18H,13-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKOHNRJFBMMFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

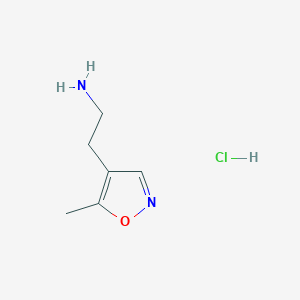
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B2398536.png)
![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide](/img/structure/B2398537.png)
![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole](/img/structure/B2398539.png)
![2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2398542.png)

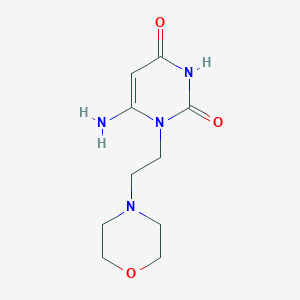
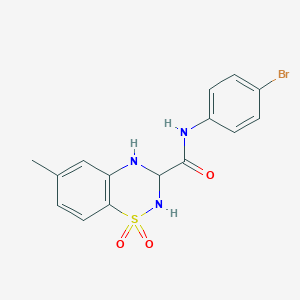
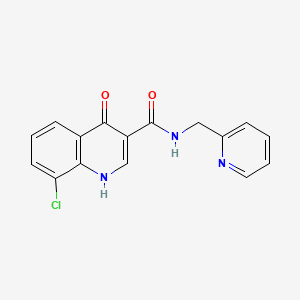
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2398551.png)
![6-Bromo-2,2-difluoro-spiro[3.3]heptane](/img/structure/B2398552.png)
![(4Ar,7aS)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylic acid](/img/structure/B2398554.png)
